Vadimezan
Vue d'ensemble
Description
Vadimezan, also known as DMXAA or ASA404, is a small-molecule vascular disrupting agent . It is a flavone-acetic acid-based drug that targets the blood vessels that nourish tumors . The drug is currently in the investigational stage and has been studied for use in the treatment of solid tumors, lung cancer, ovarian cancer, and prostate cancer .
Synthesis Analysis
Vadimezan has been synthesized from the diazotization and bromination of 2-amino-3,4-dimethylbenzoic acid, followed by etherification with 2-hydroxyphenylacetic acid, and intramolecular Friedel-Crafts acylation in polyphosphoric acid . Additionally, a series of xanthone analogues modified from vadimezan with carboxyl substitution were synthesized as esters, amides, arylidene hydrazides, diacylhydrazides and acyl thiosemicarbazides .
Molecular Structure Analysis
The molecular formula of Vadimezan is C17H14O4 . The average molecular weight is 282.2907 .
Chemical Reactions Analysis
Vadimezan has been used in the synthesis of various derivatives with carboxyl substitution . These derivatives were synthesized as esters, amides, arylidene hydrazides, diacylhydrazides, and acyl thiosemicarbazides .
Physical And Chemical Properties Analysis
Vadimezan is a small molecule with a chemical formula of C17H14O4 . The average molecular weight is 282.2907 .
Applications De Recherche Scientifique
Anticancer and Anti-Nematode Activities
- Scientific Field : Pharmacology
- Summary of Application : Vadimezan has been studied for its potential anticancer properties. It has been conjugated with α-Mangostin, a compound also known for its anticancer properties, and a third-generation poly (amidoamine) (PAMAM) dendrimer .
- Methods of Application : The conjugation of Vadimezan with α-Mangostin and the PAMAM dendrimer was achieved through covalent bonding by amide or ester bonds .
- Results : The conjugates were tested in vitro against cancer cells and C. elegans development. Vadimezan showed an antiproliferative effect against cancer cells at concentrations ≥100 µM. This effect was significantly enhanced after conjugation of the drug with the dendrimer via the amide, but not the ester bond .
Vascular Disrupting Agent
- Scientific Field : Oncology
- Summary of Application : Vadimezan is a vascular disrupting agent (VDA) currently in clinical trials. It has been used extensively for cancer research .
- Methods of Application : Vadimezan is used to induce intratumoral coagulation activation and hypoxia aggravation. These biological effects are then utilized to achieve targeted delivery and activation of a hypoxia-activated prodrug (HAP) .
- Results : The strategy showed 80.0% suppression of tumor growth in a murine tumor model .
Synthesis of Vadimezan Hydrazones
- Scientific Field : Chemistry
- Summary of Application : New vadimezan hydrazones were synthesized as E/Z isomers .
- Methods of Application : The hydrazones were synthesized and characterized by IR, 1H NMR, MS, and HRMS techniques .
- Results : All compounds were evaluated for their cytotoxic activities against various cancer cell lines .
Combination Therapy with Hypoxia-Activated Prodrug
- Scientific Field : Oncology
- Summary of Application : Vadimezan has been used in combination with hypoxia-activated prodrugs (HAPs) to maximize its therapeutic effect .
- Methods of Application : The strategy involves encapsulating HAP tirapazamine into poly (lactic-co-glycolic acid) (PLGA) nanocarriers along with the modification of clot-binding peptide .
- Results : This strategy showed 80.0% suppression of tumor growth in a murine tumor model .
Drug Delivery System
- Scientific Field : Pharmacology
- Summary of Application : Vadimezan has been used in the development of a drug delivery system based on the PAMAM G3 dendrimer .
- Methods of Application : The drug delivery system involves the conjugation of Vadimezan with the PAMAM G3 dendrimer containing amide bonds, partially-blocked amino groups on the surface, larger particle diameter, and higher zeta potential .
- Results : The system improved the biological properties of transported drug molecules .
Orientations Futures
Despite the remarkable results from preclinical and phase I/II, Vadimezan has failed in phase III clinical trials . The reason for this surprising discrepancy, among others, was discovered to be STING receptor variations between mice and humans . Future studies will assess alternative combinatorial strategies, dose, and timing of the combination of Vadimezan .
Propriétés
IUPAC Name |
2-(5,6-dimethyl-9-oxoxanthen-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-9-6-7-13-15(20)12-5-3-4-11(8-14(18)19)17(12)21-16(13)10(9)2/h3-7H,8H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOYIMQSIKSOBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040949 | |
Record name | 5,6-Dimethylxanthenone-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ASA404 (DMXAA) is a small-molecule vascular disrupting agent which targets the blood vessels that nourish tumours. The proposed mechanism of action for ASA404 is directly increasing permeability of the tumor's endothelial cells. Vasoactive mediators such as tumor necrosis factor (TNF) may also be implicated. Increased permeability of tumor cell vasculature may allow increased permeation of anticancer treatments such as cytotoxic drugs, antibodies, drug conjugates and gene therapy. | |
Record name | Vadimezan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Vadimezan | |
CAS RN |
117570-53-3 | |
Record name | 5,6-Dimethylxanthenone-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117570-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vadimezan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vadimezan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5,6-Dimethylxanthenone-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5,6-Dimethyl-9-oxo-9H-xanthen-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VADIMEZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0829J8133H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.